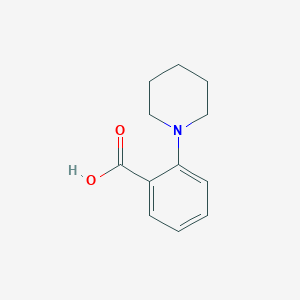

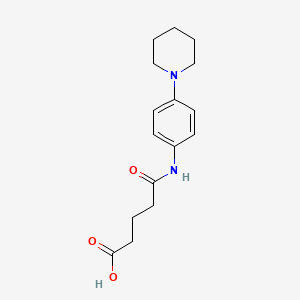

4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

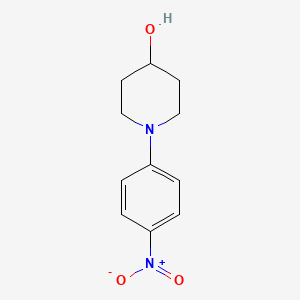

“4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .

Synthesis Analysis

The synthesis of piperidone derivatives, including “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid”, involves considerable efforts . These compounds have been bio-assayed for their varied activity, establishing the structure-activity relationship of the piperidones .Wissenschaftliche Forschungsanwendungen

Butyric Acid and Its Potential Uses

Butyric acid, a substance related to the chemical structure of interest, has been explored for its various potential uses, especially in the field of gastroenterology. It's primarily used for pathologies of the colon, including functional and inflammatory conditions. Preliminary data suggest that butyric acid may have applications beyond the intestinal tract, potentially benefiting haematological, metabolic, and neurological pathologies (Sossai, 2012).

Role of Arylcycloalkylamines in D2-like Receptors

Compounds such as arylcycloalkylamines, which include phenyl piperidines, demonstrate significant pharmacological importance. These compounds, including variations like 4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid, have been shown to affect the potency and selectivity of binding affinity at D(2)-like receptors. Their structure is crucial for selectivity and potency, suggesting potential applications in neuropsychiatric and neurodegenerative disorders (Sikazwe et al., 2009).

Antifungal Properties from Piper Species

Compounds isolated from Piper species, including structures related to piperidine, demonstrate significant antifungal activities. These findings indicate the potential for developing pharmaceuticals or agricultural fungicides based on these chemical structures (Xu & Li, 2011).

Butyric Acid in Biotechnological Production

The biotechnological production of butyric acid and its derivatives, including the compound , offers insights into alternative methods of obtaining butyric acid. This includes the use of Clostridium strains for butyrate production, highlighting the compound's potential in biotechnological applications and industrial production processes (Zigová & Šturdı́k, 2000).

Molecular Mechanisms and Therapeutic Applications of Butyric Acid and Derivatives

The therapeutic potential of butyric acid and derivatives like 4-phenylbutyric acid, closely related to the compound of interest, is substantial. These substances have been assessed for their lipid-regulating effects, suggesting applications in treating lipid disorders and associated diseases. Their mechanisms involve downregulation of de novo lipogenesis, amelioration of lipotoxicity, and stimulation of fatty acid β-oxidation, among others (He & Moreau, 2019).

Wirkmechanismus

Target of Action

The compound “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” contains a piperidine ring, which is a common structural motif in many bioactive compounds. Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “4-(4-Piperidin-1-yl-phenylcarbamoyl)-butyric acid” might affect. Piperidine derivatives are known to interact with a variety of biochemical pathways related to their therapeutic applications .

Pharmacokinetics

The piperidine ring is a lipophilic moiety, which suggests that compounds containing this structure may be well absorbed and distributed throughout the body .

Result of Action

Piperidine derivatives are known to have a wide range of effects depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

5-oxo-5-(4-piperidin-1-ylanilino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(5-4-6-16(20)21)17-13-7-9-14(10-8-13)18-11-2-1-3-12-18/h7-10H,1-6,11-12H2,(H,17,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGLTRPBDUIZRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)